

MORF-627 induced oncogenicity in non-human primates

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MORF-627 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **MORF-627** in non-human primate studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify the observed oncogenic effects.

Frequently Asked Questions (FAQs)

Q1: What is MORF-627 and what was its intended therapeutic target?

MORF-627 is a selective, orally active small molecule inhibitor of integrin $\alpha\nu\beta6.[1][2]$ It was developed as a potential treatment for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by blocking the TGF β pathway, a key driver of fibrosis.[3] **MORF-627** functions by stabilizing the "bent-closed" conformation of the $\alpha\nu\beta6$ integrin, keeping the receptor in a quiescent state.[1][3]

Q2: What is the primary safety concern observed with **MORF-627** in non-human primates?

The primary safety concern is the rapid induction of urothelial carcinoma (bladder tumors) in cynomolgus monkeys (Macaca fascicularis).[1][4][5] In a 28-day preclinical safety study, administration of **MORF-627** resulted in early-stage invasive urothelial carcinoma in 2 out of 6 monkeys.[1][5] This finding led to the discontinuation of its clinical development.[3][6][7]



Q3: Was the observed oncogenicity attributed to genotoxicity?

No, **MORF-627** was found to be non-genotoxic in in-vitro bacterial reverse mutation and chromosomal aberration assays.[1][8] The development of tumors is considered an "on-target" effect related to the mechanism of action of the drug, rather than a result of direct damage to the genetic material.[1]

Q4: What is the proposed mechanism for MORF-627-induced oncogenicity?

The cumulative evidence suggests a direct link between the inhibition of integrin $\alpha\nu\beta6$ by **MORF-627** and a decrease in local transforming growth factor-beta (TGF- β) signaling in the bladder.[1][4][9] TGF- β plays a crucial role in regulating the cell cycle and can act as a tumor suppressor in epithelial tissues.[8] By inhibiting $\alpha\nu\beta6$ -mediated activation of TGF- β , **MORF-627** is thought to promote epithelial proliferation, leading to the development of tumors.[1][4]

Troubleshooting Guide

Issue: Unexpected proliferative changes observed in epithelial tissues during in-vivo studies with $\alpha\nu\beta6$ inhibitors.

- Possible Cause 1: On-target effect of ανβ6 inhibition.
 - Troubleshooting Step: The inhibition of the ανβ6 integrin can disrupt the normal regulation
 of epithelial cell growth by suppressing the TGF-β signaling pathway.[1][4] It is crucial to
 monitor for signs of increased cell proliferation in epithelial tissues, particularly in the
 urinary bladder, gastrointestinal tract, and lungs, where ανβ6 is expressed.[1][5]
 - Recommendation: Implement regular histopathological evaluation of these tissues in preclinical safety studies.
- Possible Cause 2: Species-specific sensitivity.
 - Troubleshooting Step: The oncogenic effects of MORF-627 were observed in cynomolgus monkeys.[1] While the underlying mechanism is believed to be conserved, the extent of the proliferative response may vary across species.



- Recommendation: When testing novel ανβ6 inhibitors, consider conducting preliminary studies in multiple species to assess potential differences in safety profiles.
- Possible Cause 3: Dosage and duration of treatment.
 - Troubleshooting Step: The bladder tumors in the MORF-627 study were observed after only 28 days of treatment at a dose of 180/120 mg/kg/day.[1][5] This indicates a rapid onset of oncogenicity.
 - Recommendation: Carefully design dose-ranging studies and consider shorter-term exploratory toxicology studies to identify potential proliferative signals early in development.

Quantitative Data Summary

The following tables summarize key quantitative data related to MORF-627.

Table 1: In-Vitro Potency of MORF-627

Assay	IC50
Human Serum Ligand Binding Assay (Integrin $\alpha \nu \beta 6$)	9.2 nM
ανβ6-mediated TGF-β1 Activation	2.63 nM
SMAD2/3 Phosphorylation Inhibition	8.3 nM
(Data sourced from MedchemExpress)[2]	

Table 2: Preclinical Safety Study of MORF-627 in Cynomolgus Monkeys



Parameter	Details
Species	Cynomolgus Monkeys (Macaca fascicularis)
Drug	MORF-627
Dosage	180/120 mg/kg/day
Duration	28 days
Key Finding	Urothelial carcinoma in the bladder of 2 out of 6 animals
(Data sourced from PubMed Central and ResearchGate)[1][5]	

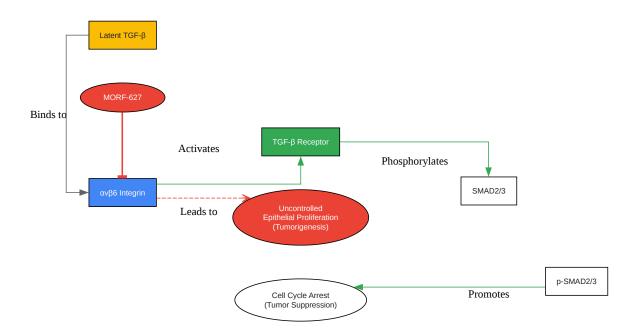
Experimental Protocols

- 1. 28-Day Oral Toxicity Study in Cynomolgus Monkeys
- Objective: To assess the safety profile of **MORF-627**.
- Test System: Young, healthy cynomolgus monkeys.
- Drug Administration: Oral gavage.
- Dosage: 180/120 mg/kg/day.
- Duration: 28 consecutive days.
- Endpoint Analysis:
 - Comprehensive histopathological examination of all major organs and tissues.
 - Immunohistochemistry for Ki67 to assess cell proliferation in the urinary bladder.[1][4][9]
 - Immunohistochemistry and in-situ hybridization (ISH) to determine the expression of the integrin β6 subunit in various tissues.[1][5]
- 2. In-Vitro Genotoxicity Assays



- Objective: To determine the genotoxic potential of MORF-627.
- · Assays Performed:
 - Bacterial Reverse Mutation Assay (Ames test).
 - In-vitro chromosomal aberration assay.
- Methodology: Standard protocols for these assays were followed to assess the ability of MORF-627 to induce gene mutations or chromosomal damage.
- Result: MORF-627 was found to be non-genotoxic in these assays.[1]

Visualizations





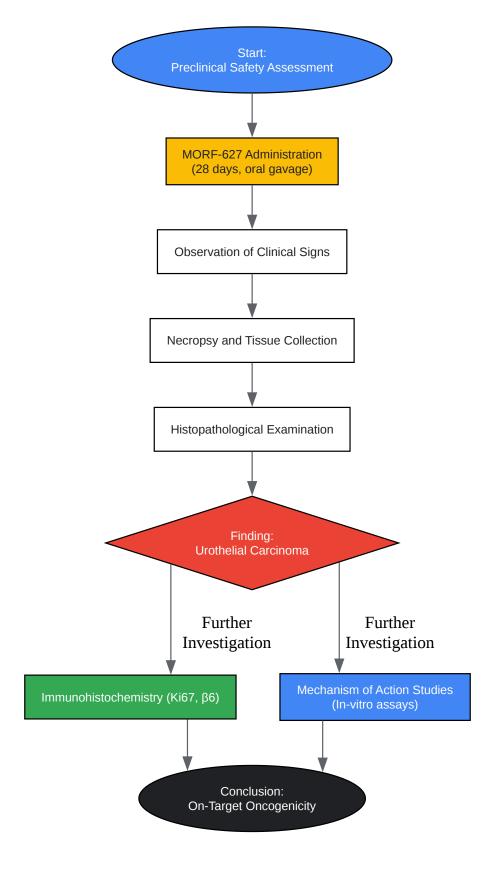
Troubleshooting & Optimization

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Caption: MORF-627 inhibits $\alpha\nu\beta6$ integrin, blocking TGF- β signaling and promoting proliferation.





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Caption: Workflow for the preclinical safety assessment of MORF-627 in non-human primates.



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